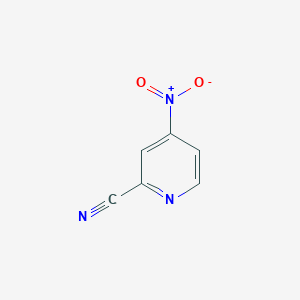

2-シアノ-4-ニトロピリジン

概要

説明

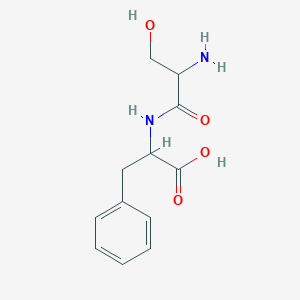

2-Cyano-4-nitropyridine is a chemical compound that is part of the cyanopyridine family, which are known for their versatile applications in coordination chemistry and organic synthesis. The presence of both cyano and nitro functional groups in the molecule allows for a variety of chemical reactions and interactions with other substances, making it a compound of interest in various chemical studies.

Synthesis Analysis

The synthesis of cyanopyridine derivatives can be achieved through various methods. For instance, 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a related compound, was synthesized by the interaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, which upon further reactions yielded 2-chloro-3-cyano-4-methylamino-5-nitropyridine . Additionally, 3-cyanopyridines have been synthesized using the Hantzsch reaction, and their quaternary salts have been recycled to afford 2-methylaminopyridine derivatives .

Molecular Structure Analysis

The molecular structure of cyanopyridine derivatives has been extensively studied. For example, the X-ray structure of 2-amino-4-nitropyridine, a closely related compound, was determined, revealing that the crystal belongs to the monoclinic system and is built of layers with molecules joined into dimers by hydrogen bonds . The structure and vibrational properties of 2-chloro-4-nitropyridine and its derivatives have also been investigated using density functional theory (DFT) and other spectroscopic methods .

Chemical Reactions Analysis

Cyanopyridines participate in various chemical reactions due to their reactive functional groups. The coordination of 2-cyanopyridine to Ni(II) promotes nucleophilic addition of solvent molecules, leading to the formation of complexes with different ligands depending on the solvent used . Moreover, 2-cyanopyridine can act as a mono- or bidentate ligand in transition metal complexes, which has implications for the construction of metal–organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanopyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and cyano groups affects the electronic properties, reactivity, and stability of these compounds. Theoretical calculations have provided insights into the vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts of these molecules . The hyperpolarizability values of these compounds have also been calculated, indicating their potential application in nonlinear optics .

科学的研究の応用

医薬品用途

2-シアノ-4-ニトロピリジン: は、医薬品化学において汎用性の高い中間体です。 これは、抗炎症、鎮痛、解熱などの作用を持つ様々な薬の合成に使用されています . この化合物のニトリル基は、薬物分子によく見られる官能基であるアミドまたは酸誘導体の前駆体として役立ちます。 さらに、そのニトロ基はアミンに還元することができ、幅広い医薬品への道筋を提供します .

材料科学

材料科学において、2-シアノ-4-ニトロピリジンは、潜在的な電子および光学用途を持つ新素材の開発に利用されています。 その固体状態の特性は、特定の屈折率または電気伝導率を持つ化合物を生成するために利用することができます。 この化合物は結晶構造を形成する能力があり、結晶工学と設計の研究にとって貴重です .

化学合成

2-シアノ-4-ニトロピリジン: は、複素環式化合物のビルディングブロックとして、化学合成において重要な役割を果たします。 これは、複雑な有機分子における炭素-炭素結合を形成するために広く使用されている鈴木-宮浦カップリングなどの反応に関与しています。 この化合物の官能基は、様々な置換反応に適した候補となり、多様なピリジン誘導体の合成を可能にします .

農業研究

農業分野では、2-シアノ-4-ニトロピリジンは、新しい農薬の開発のために研究されています。 その誘導体は、殺虫剤や除草剤としての潜在的な用途について調査されています。 シアノ基とニトロ基でピリジン環を修飾すると、環境に優しい農業製品の開発に不可欠な、活性と選択性が向上した化合物が生成される可能性があります .

バイオテクノロジー

バイオテクノロジーでは、2-シアノ-4-ニトロピリジンは、バイオコンジュゲーション技術における用途について研究されています。 これは、抗体と治療用ペイロードの間にリンカーとして作用できる、抗体薬物コンジュゲート(ADC)の開発に特に役立ちます。 この化合物はチオールと反応する能力があるため、安定なバイオコンジュゲートを作成するための優れた選択肢となります .

環境用途

2-シアノ-4-ニトロピリジン: は、環境化学においても重要です。 研究者たちは、その誘導体が汚染物質の修復に潜在的に使用できるかどうかを調査しています。 この化合物は様々な化学反応に参加する能力があるため、有害な環境汚染物質を中和または分解できる薬剤の合成の候補となります .

作用機序

Target of Action

Nitropyridines, a class of compounds to which 2-cyano-4-nitropyridine belongs, are known to react with various organic compounds, suggesting a broad range of potential targets .

Mode of Action

The mode of action of 2-Cyano-4-nitropyridine involves its interaction with other compounds through chemical reactions. For instance, nitropyridines can react with N2O5 in an organic solvent to form the N-nitropyridinium ion .

Biochemical Pathways

Nitropyridines are known to participate in various chemical reactions, suggesting that they may influence a variety of biochemical pathways .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability .

Result of Action

Given its chemical reactivity, it is likely to induce changes at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Cyano-4-nitropyridine. For instance, the reaction of nitropyridines with N2O5 occurs in an organic solvent . Therefore, the presence and nature of the solvent can significantly impact the compound’s reactivity.

Safety and Hazards

2-Cyano-4-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .

将来の方向性

特性

IUPAC Name |

4-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDYTHSSNTDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340940 | |

| Record name | 4-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19235-88-2 | |

| Record name | 4-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the position of the cyano group in the Reissert-Kaufmann-type reaction?

A1: [] The research demonstrates that in the Reissert-Kaufmann-type reaction using 3-methyl-4-nitropyridine N-oxide, the cyano group preferentially attaches to the 2-position rather than the 6-position. This selectivity is attributed to the hyperconjugation effect of the 3-methyl group, influencing the reaction pathway. This finding is significant as it provides insights into directing the synthesis of specific isomers of substituted nitropyridines.

Q2: Why are 2-cyano-4-nitropyridines considered valuable intermediates in medicinal chemistry?

A2: [, ] The studies highlight the utility of 2-cyano-4-nitropyridines as precursors for synthesizing various substituted pyridinecarboxylic acids, particularly nitropyridinecarboxamides. These carboxamides, specifically those derived from 2-nitro- and 3-nitropyridine, exhibited promising anticoccidial activity against Eimeria tenella. This finding suggests that 2-cyano-4-nitropyridine derivatives could serve as a valuable starting point for developing novel antiparasitic drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B99544.png)